APD597
Description
Overview of GPR119 as a Therapeutic Target for Metabolic Disorders
GPR119 has garnered significant attention as a potential therapeutic target for conditions such as type 2 diabetes and obesity. patsnap.comnih.gov Activation of this receptor has been shown to influence glucose homeostasis through a dual mechanism of action, making it an attractive candidate for drug development. nih.govresearchgate.net GPR119 agonists have the potential to stimulate the secretion of insulin (B600854) from pancreatic β-cells in a glucose-dependent manner and promote the release of incretin (B1656795) hormones from the gut. nih.govacs.org Despite considerable research and development efforts by numerous pharmaceutical companies, no synthetic GPR119 ligand has yet received approval as a new class of anti-diabetic agent or progressed beyond Phase II clinical studies. nih.govelsevierpure.com
GPR119 is predominantly expressed in the pancreas, specifically in the insulin-producing beta cells of the islets, and throughout the gastrointestinal tract in enteroendocrine cells. nih.govtandfonline.comfiercebiotech.com Studies have confirmed the abundant presence of GPR119 mRNA in the human pancreas, with levels comparable to other important receptors involved in islet function. nih.gov Its expression is significantly higher in pancreatic islets compared to the surrounding pancreatic tissue. nih.gov Within the gastrointestinal tract, GPR119 is found in intestinal K-cells and L-cells, which are responsible for producing the incretin hormones glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1), respectively. patsnap.comacs.org Research has shown that most GLP-1-producing cells also co-express GPR119 mRNA. researchgate.net This specific localization underpins the receptor's dual role in regulating glucose metabolism. frontiersin.orgnih.gov
Table 1: GPR119 Expression Profile
| Tissue/Cell Type | Expression Level | Primary Function in Glucose Homeostasis |
|---|---|---|
| Pancreatic Beta Cells | High | Glucose-dependent insulin secretion |
| Gastrointestinal L-Cells | High | Glucagon-like peptide-1 (GLP-1) secretion |
The activation of GPR119 plays a crucial role in maintaining glucose homeostasis. frontiersin.orgnih.gov When activated, GPR119 stimulates a signaling pathway that leads to an increase in intracellular cyclic AMP (cAMP). patsnap.comnih.gov This increase in cAMP in pancreatic beta cells enhances glucose-stimulated insulin secretion. nih.govnih.gov This glucose-dependent action is a key therapeutic advantage, as it minimizes the risk of hypoglycemia. patsnap.comacs.org
Simultaneously, GPR119 activation in the enteroendocrine cells of the intestine stimulates the release of incretin hormones, primarily GLP-1 and GIP. patsnap.comoup.com These hormones, in turn, act on pancreatic beta cells to further amplify insulin secretion in response to nutrient intake. patsnap.comnih.gov GLP-1 also contributes to glucose control by slowing gastric emptying and promoting satiety. patsnap.com Therefore, GPR119 agonists exert their glucose-lowering effects through both a direct action on the pancreas and an indirect action via the stimulation of incretin release. nih.govoup.com Studies in mice have demonstrated that GPR119 is important for the physiological regulation of GLP-1 secretion. nih.govbioscientifica.com
Table 2: Effects of GPR119 Activation
| Location of Activation | Primary Effect | Consequence for Glucose Homeostasis |
|---|---|---|
| Pancreatic Beta Cells | Increased cAMP, leading to enhanced glucose-dependent insulin secretion. | Direct lowering of blood glucose. |
| Intestinal L-Cells | Secretion of GLP-1. | Indirect stimulation of insulin secretion, slowed gastric emptying. |
Historical Context of APD597 Development
This compound was developed as part of the broader effort to create potent and orally active small-molecule agonists for GPR119.
This compound was discovered by Arena Pharmaceuticals, a biopharmaceutical company focused on G protein-coupled receptors. fiercebiotech.combiospace.com The company identified GPR119 (which they initially termed glucose-dependent insulinotropic receptor or GDIR) as a promising target for type 2 diabetes. biospace.comdiabetesincontrol.com Preclinical studies demonstrated that activation of the receptor could stimulate insulin release in a glucose-dependent manner and also trigger the release of incretins like GLP-1 and GIP. biospace.comdiabetesincontrol.com
In a partnership to advance the clinical development of this compound, Arena Pharmaceuticals collaborated with Ortho-McNeil-Janssen Pharmaceuticals, Inc., a subsidiary of Johnson & Johnson. biospace.compharmaceuticalprocessingworld.com Under this collaboration, Ortho-McNeil-Janssen initiated a Phase 1 clinical trial of this compound in December 2008. biospace.comdiabetesincontrol.com However, in November 2010, Arena Pharmaceuticals announced that Ortho-McNeil-Janssen had decided not to advance this compound further and was terminating the collaboration, effective December 28, 2010. fiercebiotech.combiospace.com All rights to this compound, along with other compounds and intellectual property, reverted to Arena Pharmaceuticals. fiercebiotech.com
This compound is described as a second-generation GPR119 agonist. nih.govdrugbank.com It was designed to have an improved profile compared to earlier compounds. nih.gov Specifically, this compound was selected for preclinical development based on a good balance of agonist potency and intrinsic activity, combined with favorable properties such as good solubility and reduced potential for drug-drug interactions. nih.govnih.govfrontiersin.org An important feature of its design was a more favorable metabolic profile intended to avoid the generation of long-lasting metabolites that could potentially accumulate during clinical studies. nih.govdrugbank.com Its development represented a step forward in the effort to create a clinically viable GPR119 agonist for the treatment of diabetes. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 4-[5-methoxy-6-[(2-methyl-6-methylsulfonylpyridin-3-yl)amino]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O6S/c1-13(2)31-21(27)26-10-8-15(9-11-26)32-20-18(30-4)19(22-12-23-20)25-16-6-7-17(24-14(16)3)33(5,28)29/h6-7,12-13,15H,8-11H2,1-5H3,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDCHTSXOPUOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)S(=O)(=O)C)NC2=C(C(=NC=N2)OC3CCN(CC3)C(=O)OC(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237885 | |
| Record name | ADP-597 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897732-93-3 | |
| Record name | ADP-597 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897732933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ADP-597 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12084 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ADP-597 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADP-597 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/345354O7AT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of Apd597
GPR119 Receptor Binding and Activation
GPR119 is a member of the class A (rhodopsin-type) GPCR family, predominantly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract. medchemexpress.comnih.gov Upon activation by ligands such as APD597, GPR119 couples to the Gαs protein, leading to increased activity of adenylate cyclase and a subsequent rise in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govmedchemexpress.comnih.govbiomolther.org This increase in cAMP mediates the stimulatory effects of GPR119, including glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) from intestinal L-cells. d-nb.infoncats.ionih.govmedchemexpress.comnih.govcaymanchem.com
This compound demonstrates potent agonistic activity towards human GPR119. Its half maximal effective concentration (EC50) for human GPR119 has been reported to be 46 nM. caymanchem.commedchemexpress.comaxonmedchem.commedchemexpress.com This potency is measured in assays that quantify GPR119-induced intracellular cAMP accumulation. biomolther.org For comparison, its EC50 for the rat GPR119 receptor is 421 nM. caymanchem.com
Table 1: EC50 Values of this compound for GPR119 Receptors
| Receptor Species | EC50 (nM) | Assay Type | Reference |
| Human GPR119 | 46 | HTRF assay (cAMP accumulation) | caymanchem.commedchemexpress.comaxonmedchem.commedchemexpress.com |
| Rat GPR119 | 421 | HTRF assay (cAMP accumulation) | caymanchem.com |
The structural basis of this compound's interaction with GPR119 has been elucidated through cryo-electron microscopy (cryo-EM) single-particle analysis, revealing the complex structure of this compound-GPR119-Gαs trimer at a resolution of 2.8 Å. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgnih.govresearchgate.net This high-resolution structure provides critical insights into the precise molecular interactions governing GPR119 activation by this compound. nih.govresearchgate.netfrontiersin.org
The cryo-EM structure of the this compound-GPR119-Gαs complex reveals the intricate coupling between the receptor and its downstream G protein trimer. nih.govresearchgate.netfrontiersin.org GPR119 forms an interaction interface with the Gαs protein primarily through its Ras domain, despite the α-helix domain of Gαs being partially unresolved in the cryo-EM density. nih.gov A critical interaction also occurs between GPR119 and Gβ1, specifically through the first intracellular helix of GPR119. nih.gov For example, the K35ICL1 residue of GPR119 forms a salt bridge with D323 of Gβs, and disruption of this interaction through mutation significantly diminishes GPR119's activation effect. researchgate.net Additionally, K34G.HN.51 of the Gαs αN Helix forms a salt bridge with D37ICL1 of GPR119. researchgate.net The presence of Nb35, an antibody that stabilizes Gαs, further aids in maintaining the active state of the complex for structural analysis. nih.govfrontiersin.org
The activation of GPR119 by this compound involves a conformational transition from an inactive to an activated state, which is crucial for G protein coupling and subsequent cellular responses. nih.govresearchgate.netfrontiersin.orgdntb.gov.ua Structural comparisons between this compound-bound GPR119 and GPR119 bound to other agonists, or in its inactive state, reveal specific conformational changes. nih.govresearchgate.netfrontiersin.orgresearchgate.net For instance, the amino acids F157ECL2 and F2416.51, which are part of a 'stacking gate' mechanism, exhibit deflections upon agonist binding. frontiersin.org The interaction of this compound with F157ECL2 and W2657.39, facilitated by its dimethylpyridine moiety, contributes to the deflection of W2657.39 within the stack gate. frontiersin.org These distinct conformational changes, induced by various agonists, contribute to their varying agonist potencies. nih.govfrontiersin.org
Molecular docking techniques have been extensively employed to analyze the interactions between this compound, its derivatives, and other synthetic agonists with the GPR119 receptor. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net This computational approach helps to predict binding modes and affinities, providing a theoretical framework for understanding structure-activity relationships and guiding the design of new therapeutic agents. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net The orthosteric site of the GPR119 receptor is typically selected as the docking pocket. nih.gov Docking studies have shown that this compound, along with other agonists like MBX-2982 and AR231453, adopts a similar binding mode within the orthosteric site, suggesting a conserved mechanism of interaction. nih.govfrontiersin.org These analyses aid in understanding how different agonists induce variations in the positioning of specific amino acids within the binding pocket, leading to differing agonist potencies. nih.govfrontiersin.org
Downstream Signaling Pathways Elicited by this compound
Glucose-Stimulated Insulin Secretion (GSIS)
This compound's agonistic activity on GPR119 directly impacts glucose-stimulated insulin secretion (GSIS). GPR119 is expressed in pancreatic beta cells, which are the primary cells responsible for insulin production and release. biospace.comfrontiersin.orgwikipedia.org Activation of GPR119 enhances the accumulation of cAMP within these cells, a key intracellular signaling molecule that potentiates insulin secretion. frontiersin.orgbiomolther.org
Preclinical studies have demonstrated that this compound increases insulin secretion from isolated mouse pancreatic beta cells and isolated human islets, particularly when stimulated by high, but not low, concentrations of glucose. caymanchem.com This highlights the glucose-dependent nature of its insulinotropic effect, a desirable characteristic for anti-diabetic agents as it reduces the risk of hypoglycemia. In human clinical studies, while single oral doses of this compound (JNJ-38431055) did not significantly decrease glucose excursion or increase insulin secretion in all contexts, a graded glucose infusion study revealed that this compound induced a higher insulin secretion rate (ISR) compared to placebo at elevated plasma glucose levels. ncats.io This suggests that this compound enhances the beta cell's responsiveness to glucose.
Insulin Release from Isolated Pancreatic Beta Cells and Human Islets
Research on isolated pancreatic beta cells and human islets provides direct evidence of this compound's effect on insulin release. As an agonist of GPR119, this compound promotes insulin secretion from these isolated cellular systems under hyperglycemic conditions. caymanchem.com Pancreatic beta cells are central to maintaining blood glucose homeostasis through their ability to sense glucose levels and release appropriate amounts of insulin. wikipedia.org Studies on isolated human pancreatic islets have shown that insulin secretion occurs in a pulsatile manner in response to glucose, and the amount of insulin released is directly proportional to the glucose concentration in the bloodstream. frontiersin.orgnih.gov
Glucose-Dependent Nature of Insulin Release
A critical aspect of this compound's mechanism is its glucose-dependent enhancement of insulin release. This means that this compound primarily stimulates insulin secretion when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia when glucose levels are normal or low. caymanchem.com This characteristic is consistent with the general mechanism of GPR119 agonists, which are known to stimulate glucose-dependent insulin secretion. biomolther.org The process of insulin release from beta cells is inherently glucose-dependent, with circulating glucose levels directly influencing the dose-dependent secretion of insulin. wikipedia.org The underlying biochemical mechanism involves glucose metabolism within the beta cell, leading to an increase in the ATP/ADP ratio, which is crucial for triggering insulin secretion. frontiersin.org
Intracellular Calcium (Ca2+) Dynamics
While specific direct studies detailing this compound's influence on intracellular calcium (Ca2+) dynamics were not explicitly found, the known molecular mechanism of GPR119 activation provides a strong mechanistic link. Activation of GPR119 by agonists like this compound leads to an increase in intracellular cyclic AMP (cAMP) levels. frontiersin.orgd-nb.info In pancreatic beta cells, an increase in cAMP can potentiate glucose-stimulated insulin secretion by modulating various downstream signaling pathways, including those that influence Ca2+ dynamics. The canonical pathway for glucose-stimulated insulin secretion involves glucose metabolism leading to an increased ATP/ADP ratio. This change in nucleotide ratio results in the closure of ATP-sensitive potassium (KATP) channels, which depolarizes the beta cell membrane. This depolarization subsequently opens voltage-gated calcium channels, leading to an influx of Ca2+ into the cell. The rise in intracellular Ca2+ is a primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin. wikipedia.orgfrontiersin.org Therefore, by increasing cAMP, this compound is expected to indirectly enhance or modulate these Ca2+-dependent processes, leading to augmented insulin release.
Interaction with Other Signaling Molecules (e.g., JNK, IKKβ, ERK)
Based on the available literature, direct interactions or modulations of this compound with specific signaling molecules such as c-Jun N-terminal kinases (JNK), IκB kinase beta (IKKβ), or extracellular signal-regulated kinases (ERK) are not widely reported. The primary mechanism of action for this compound focuses on its agonism of GPR119 and the downstream cAMP-mediated signaling pathways, which primarily influence incretin and insulin secretion. Further research may be required to elucidate any potential cross-talk or indirect effects of this compound on these broader cellular signaling cascades.
Preclinical Research and Efficacy Studies of Apd597
In Vitro Pharmacological Characterization
APD597 functions as a potent GPR119 agonist. In cell-based assays, it demonstrated an EC50 value of 46 nM for human GPR119 (hGPR119) probes-drugs.orgresearchgate.netnih.gov, with some reports indicating 44 nM. For the rat GPR119 receptor, this compound exhibited an EC50 of 421 nM in a homologous time-resolved fluorescence (HTRF) assay researchgate.net.
A key characteristic of this compound's activity is its glucose-dependent insulin (B600854) secretion (GSIS). Studies on isolated mouse pancreatic β-cells and isolated human islets revealed that this compound increases insulin secretion when stimulated by high concentrations of glucose, but not by low concentrations researchgate.net. This glucose-dependent mechanism is considered beneficial as it may mitigate the risk of hypoglycemia. In HEK293 cells transfected with hGPR119, this compound effectively activated the receptor. When compared to another GPR119 agonist, HBK001, 3.3 µM of HBK001 showed a similar capacity to enhance insulin secretion as 10 µM of this compound in primary islets.
Table 1: Agonist Potency of this compound in Cell-Based Assays
| Target Receptor | EC50 (nM) | Assay Type / Cell Line | Reference |
| Human GPR119 | 46 | General | probes-drugs.orgresearchgate.netnih.gov |
| Human GPR119 | 44 | General | |
| Rat GPR119 | 421 | HTRF assay | researchgate.net |
This compound demonstrated a favorable selectivity profile. When tested at a concentration of 1 µM, it showed no significant activity in a standard CEREP receptor selectivity panel nih.gov. Furthermore, this compound exhibited no significant inhibition of hERG channel binding at concentrations above 10 µM. A patch clamp study specifically showed an IC50 of 13 ± 0.2 µM for hERG, indicating a low potential for cardiac side effects nih.gov.
Beyond its direct effects on insulin secretion, this compound also influenced insulin gene transcription. Research indicated that this compound significantly increased the transcription of both mouse insulin gene promoter 1 (Ins1) and insulin gene promoter 2 (Ins2) in NIT-1 cells, a pancreatic β-cell line.
In Vivo Efficacy Studies in Animal Models of Type 2 Diabetes
Preclinical studies consistently show that GPR119 agonists like this compound can induce glucose-dependent insulin secretion and modest increases in GLP-1 and GIP secretion in animal models.
In in vivo studies, this compound was shown to increase levels of glucagon-like peptide-1 (GLP-1) induced by glucose in mice at a dose of 20 mg/kg researchgate.net. A single administration of this compound (20 mg/kg) in ICR mice led to a 90.2% increase in glucose-induced total GLP-1 levels and a 169.9% increase in glucose-induced GIP levels. While primarily preclinical, clinical trial data, referenced in the context of preclinical findings, also suggested that this compound increased incretin (B1656795) levels (GLP-1, GIP, and PYY) and reduced post-meal glucose increases in overweight and obese non-diabetic volunteers and in subjects with type 2 diabetes. The reduction in post-meal glucose increases was noted to be greater when this compound was administered in combination with sitagliptin (B1680988), a dipeptidyl peptidase-4 (DPP-4) inhibitor, compared to sitagliptin alone.
Table 2: Incretin Secretion Enhancement by this compound in Mice
| Incretin | Increase (%) (20 mg/kg this compound) | Animal Model | Reference |
| GLP-1 | 90.2 | ICR mice | |
| GIP | 169.9 | ICR mice |
This compound demonstrated efficacy in improving oral glucose tolerance in various animal models. It was observed to decrease blood glucose levels during an oral glucose tolerance test (OGTT) in mice at doses of 1 mg/kg and 10 mg/kg researchgate.net. Furthermore, in Zucker diabetic rats, this compound successfully decreased blood glucose levels at a dose of 3 mg/kg researchgate.net. Oral administration of this compound has also been shown to decrease incremental plasma glucose excursion during an oral glucose tolerance test in patients with type 2 diabetes.
Table 3: Oral Glucose Tolerance Improvement by this compound in Animal Models
| Animal Model | Dose (mg/kg) | Effect on Blood Glucose (OGTT) | Reference |
| Mice | 1, 10 | Decreased blood glucose levels | researchgate.net |
| Zucker diabetic rats | 3 | Decreased blood glucose levels | researchgate.net |
Effects on Blood Glucose Levels in Diabetic Rodent Models (e.g., Zucker Diabetic Rats, db/db mice)
This compound has demonstrated efficacy in reducing blood glucose levels in preclinical diabetic rodent models. In oral glucose tolerance tests (OGTTs), this compound was observed to decrease blood glucose levels in mice at doses of 1 mg/kg and 10 mg/kg. caymanchem.com Furthermore, in Zucker diabetic rats, a dose of 3 mg/kg of this compound also led to a reduction in blood glucose levels. caymanchem.com Studies involving JNJ-38431055 (this compound) have similarly shown an improvement in glucose excursion in diabetic experimental rats. nih.gov
Table 1: Effects of this compound on Blood Glucose Levels in Diabetic Rodent Models
| Rodent Model | This compound Dose (mg/kg) | Effect on Blood Glucose Levels (OGTT) | Source |
| Mice | 1, 10 | Decreased | caymanchem.com |
| Zucker Diabetic Rats | 3 | Decreased | caymanchem.com |
| Diabetic Experimental Rats | Not specified (JNJ-38431055) | Improved Glucose Excursion | nih.gov |
Modulation of Incretin Levels in Vivo
This compound has been shown to modulate incretin hormone levels in vivo. Preclinical studies indicate that this compound, at a dose of 20 mg/kg, increases levels of glucagon-like peptide-1 (GLP-1) induced by glucose in mice. caymanchem.com Beyond GLP-1, GPR119 agonists, including this compound, are known to mediate a nutrient-dependent dual elevation of both insulin and glucose-dependent insulinotropic polypeptide (GIP) levels in vivo. nih.gov Clinical trial data further support these preclinical observations, showing that this compound treatment led to the stimulation of incretins, including GLP-1, GIP, and peptide YY (PYY), in overweight and obese non-diabetic volunteers, as well as in subjects with type 2 diabetes. fiercebiotech.com The ability of this compound to increase the secretion of incretins and insulin has been noted as a significant physiological effect. nih.govd-nb.info
Table 2: Modulation of Incretin Levels by this compound in Preclinical Studies
| Incretin Hormone | Model | This compound Dose (mg/kg) | Observed Effect | Source |
| GLP-1 | Mice | 20 | Increased levels | caymanchem.com |
| GLP-1, GIP, PYY | In vivo (general GPR119 agonist class effect, supported by clinical data for this compound) | Not specified | Stimulated secretion | nih.govfiercebiotech.com |
Impact on Pancreatic Beta-Cell Function and Mass
This compound influences pancreatic beta-cell function by enhancing insulin secretion. It has been observed to increase insulin secretion when stimulated by high, but not low, concentrations of glucose in isolated mouse pancreatic beta-cells and isolated human islets. caymanchem.com This glucose-dependent insulinotropic effect is a key characteristic of GPR119 agonists, offering a potential advantage in reducing the risk of hypoglycemia. acs.orgbiomolther.org
While direct, specific data detailing this compound's isolated effects on beta-cell replication and neogenesis are not extensively elaborated in the provided information, the broader context of GPR119 agonists suggests their potential in this area. Activating GPR119 is considered a feasible strategy for treating type 2 diabetes, a condition often associated with a reduction in beta-cell mass. nih.gov Other GPR119 agonists, such as AS1535907, have been shown to exert a potential protective effect on pancreatic beta-cell function through the regulation of transcription factors, which can be indirectly linked to beta-cell mass maintenance. rsc.org The general mechanism of GPR119 activation, which includes stimulating GLP-1 release, is known to contribute to beta-cell proliferation and neogenesis. plos.orge-dmj.org
The impact of this compound on specific gene expression, such as PDX-1 and insulin, is not directly detailed in the provided preclinical studies. However, the activation of GPR119, the target of this compound, is known to influence these crucial genes. For instance, chronic treatment with the GPR119 agonist AS1907417 in diabetic db/db mice resulted in increased expression of both pancreatic insulin and PDX-1 genes. guidetopharmacology.org PDX-1 is a vital transcription factor for pancreatic development, beta-cell differentiation, and the maintenance of mature beta-cell function, playing a central role in regulating insulin gene expression. doi.orgnih.govmdpi.com Given this compound's action as a GPR119 agonist, it is inferred that it may contribute to similar beneficial effects on these gene expressions, thereby supporting beta-cell function.
Potential Effects on Body Weight and Food Intake
GPR119 agonists, as a class, have shown potential effects on body weight and food intake in preclinical models. These compounds may contribute to a reduction in food intake and body weight. biomolther.orgresearchgate.net The activation of the GPR119/incretin axis, which is the mechanism of action for this compound, has been suggested to have physiological effects that include reducing dietary intake and mitigating weight gain. d-nb.info This indicates a broader metabolic benefit beyond glycemic control.
Clinical Development and Translational Research of Apd597
Phase 1 Clinical Trial Program for Type 2 Diabetes Mellitus
APD597, also identified as JNJ-38431055, advanced into Phase 1 clinical trials as a novel oral drug candidate for the treatment of Type 2 Diabetes Mellitus ncats.iobiospace.comfiercebiotech.comguidetopharmacology.org. This initial phase of clinical investigation was conducted by Ortho-McNeil-Janssen Pharmaceuticals, Inc., in collaboration with Arena Pharmaceuticals, the discoverer of this compound prnewswire.combiospace.comfiercebiotech.com.
The Phase 1 clinical program for this compound commenced with first-in-human studies that included single and multiple ascending dose evaluations in healthy volunteers prnewswire.combiospace.comfiercebiotech.comprnewswire.comfiercebiotech.com. The single ascending dose study in healthy volunteers was completed, followed by the initiation of a multiple ascending dose clinical trial fiercebiotech.com. These studies aimed to assess the compound's pharmacokinetic profile. This compound demonstrated dose-proportional pharmacokinetics in healthy volunteers fiercebiotech.comprnewswire.com.
Table 1: Pharmacokinetic Characteristics of this compound in Healthy Volunteers
| Formulation | Half-life (approximate) |
| In solution | 6 to 7 hours fiercebiotech.comprnewswire.com |
| In suspension | 13 hours fiercebiotech.comprnewswire.com |
Beyond healthy volunteers, the Phase 1 clinical trial program for this compound also encompassed its evaluation in subjects diagnosed with Type 2 Diabetes prnewswire.combiospace.comfiercebiotech.comprnewswire.com. Clinical data indicated that this compound performed effectively when administered to individuals with Type 2 Diabetes guidetopharmacology.org.
Clinical Outcomes and Efficacy in Human Subjects
Clinical studies of this compound in human subjects provided insights into its physiological effects, particularly concerning incretin (B1656795) hormone modulation and glucose regulation.
Treatment with this compound provided evidence of stimulating incretin hormones prnewswire.comfiercebiotech.comprnewswire.comrsc.org. Specifically, single-dose oral administration of this compound (JNJ-38431055) in humans led to increased post-meal plasma concentrations of glucagon-like peptide 1 (GLP-1), glucose-dependent insulinotropic peptide (GIP), and peptide YY (PYY) ncats.iod-nb.infonih.gov. These increases in incretin levels were observed in both overweight and obese non-diabetic volunteers, as well as in subjects with Type 2 Diabetes fiercebiotech.comprnewswire.com.
Table 2: Effects of this compound on Incretin Hormones
| Incretin Hormone | Effect of this compound Treatment | Population Studied |
| GLP-1 | Increased concentrations | Overweight/obese non-diabetic, Type 2 Diabetes ncats.iod-nb.infofiercebiotech.comprnewswire.comnih.gov |
| GIP | Increased concentrations | Overweight/obese non-diabetic, Type 2 Diabetes ncats.iod-nb.infofiercebiotech.comprnewswire.comnih.gov |
| PYY | Increased concentrations | Overweight/obese non-diabetic, Type 2 Diabetes ncats.iod-nb.infofiercebiotech.comprnewswire.comnih.gov |
Combination Therapy with DPP-4 Inhibitors (e.g., Sitagliptin)
Clinical development of this compound included investigations into its efficacy when used in combination with dipeptidyl peptidase-4 (DPP-4) inhibitors, such as sitagliptin (B1680988). The Phase 1 clinical program for this compound demonstrated its ability to stimulate incretin hormones, including GLP-1, glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY), leading to reductions in post-meal glucose increases cenmed.com. Notably, the observed reductions in post-meal glucose were generally more pronounced when this compound was administered in combination with sitagliptin, a DPP-4 inhibitor, compared to sitagliptin alone cenmed.com. This finding suggested a potential therapeutic utility for this compound both as a standalone agent and as part of a combination regimen with DPP-4 inhibitors for managing type 2 diabetes cenmed.com.
The rationale for such combination therapies stems from the distinct mechanisms of action of these drug classes. DPP-4 inhibitors, like sitagliptin, function by preventing the rapid inactivation of endogenous incretin hormones, thereby prolonging their glucose-lowering effects idrblab.netinvivochem.cn. Preclinical studies with other GPR119 agonists, such as YH18968 and YH18421, have further supported the concept that combining GPR119 agonists with DPP-4 inhibitors can significantly augment plasma active GLP-1 levels and enhance glycemic control nih.govdrugbank.com. This synergistic approach is considered a promising strategy to maximize the metabolic benefits derived from GPR119 activation by extending the half-life of secreted GLP-1 americanelements.com.
Comparison with Other GPR119 Agonists in Clinical Development
The journey of this compound through clinical development reflects broader trends and challenges encountered by other GPR119 agonists. While this compound entered Phase 1 trials, its development was subsequently discontinued, with its intellectual property reverting to Arena Pharmaceuticals cenmed.com. This outcome is not unique, as several GPR119 agonists have faced similar challenges, with many failing to progress beyond Phase 1 or Phase 2 clinical stages guidetopharmacology.org.
A significant issue observed with some early GPR119 agonists, including GSK1292263 and JNJ-38431055 (this compound), was the phenomenon of tachyphylaxis nih.gov. This involves a decrease in efficacy upon repeated administration; for instance, while a single dose might reduce glucose excursion, multiple doses over several weeks might not sustain the glucose-lowering effect nih.gov.
However, not all GPR119 agonists have exhibited this limitation. For example, DS-8500a demonstrated sustained glucose reductions in Japanese patients with type 2 diabetes over periods of 14 to 28 days, without evidence of tachyphylaxis wikipedia.org. Furthermore, DS-8500a showed positive clinical outcomes over 12 weeks, including improvements in HbA1c, glucose levels, and lipid profiles wikipedia.orgnih.gov. Another compound, DA-1241, also showed sustained antidiabetic effects in animal models for up to 12 weeks without tachyphylaxis wikipedia.org. The variations in efficacy and susceptibility to tachyphylaxis among different GPR119 agonists are thought to be influenced by their unique chemical structures wikipedia.org. Detailed comparative structural analyses of various GPR119 agonists in complex with the receptor have revealed both shared and distinct binding mechanisms, which are critical determinants of their potency and could guide the design of more effective future compounds ebi.ac.uknih.govidrblab.net.
The following interactive data table summarizes some GPR119 agonists that have been in clinical development:
Table 1: Select GPR119 Agonists in Clinical Development
| Compound Name | Highest Clinical Phase | Key Observations / Status |
| This compound | Phase 1 | Discontinued; showed incretin stimulation and synergistic effect with sitagliptin. cenmed.com |
| GSK1292263 | Phase 2 | Discontinued; observed tachyphylaxis. nih.govuni.lu |
| JNJ-38431055 | Phase 1 | Same as this compound; observed tachyphylaxis. cenmed.comnih.gov |
| MBX-2982 | Phase 2 | uni.lu |
| PSN-821 | Phase 2 | Discontinued. uni.lu |
| DS-8500a | Phase 2 | Showed sustained efficacy without tachyphylaxis; improved HbA1c, glucose, and lipid profiles. wikipedia.orgnih.govuni.lu |
| DA-1241 | Phase 1b (preclinical) | Demonstrated sustained glucose-lowering effects without tachyphylaxis in animal models. wikipedia.org |
Challenges and Future Directions in GPR119 Agonist Development
Despite the initial promise of GPR119 agonists as a novel class of antidiabetic agents, their clinical development has been fraught with challenges. A primary hurdle has been the difficulty in translating promising preclinical efficacy in rodent models to sustained therapeutic benefits in human clinical trials americanelements.com. As a result, no GPR119-related drugs are currently available on the market ebi.ac.uk.
A critical future direction involves optimizing the efficacy of GPR119 agonists to ensure sustained glycemic control, directly addressing the issue of waning effect observed in some earlier compounds nih.govmims.com. Achieving persistent drug efficacy is paramount for new diabetic medications nih.gov. Recent research has focused on identifying and developing agonists that can maintain their glucose-lowering effects over extended periods. For instance, YH18968 demonstrated significant and sustained blood glucose control in animal models nih.gov. Similarly, YH18421 maintained its glucose-lowering effect for 4 weeks of repeated dosing in diet-induced obese mice drugbank.com. The development of compounds like DA-1241, which showed sustained glucose-lowering effects for 12 weeks in diabetic animal models, highlights progress in this area wikipedia.org. Ongoing optimization efforts aim to enhance the intrinsic potency, favorable physicochemical properties, and pharmacokinetic profiles of these compounds guidetopharmacology.org.
Tachyphylaxis, characterized by a rapid decrease in response to a drug after initial administration, has been a significant impediment to the clinical success of several GPR119 agonists, including GSK1292263 and this compound (JNJ-38431055) nih.gov. This phenomenon is often attributed to receptor desensitization following prolonged agonism nih.gov. Overcoming tachyphylaxis is recognized as an essential step for the successful development of GPR119 agonists nih.gov. The positive results seen with DS-8500a, which did not exhibit tachyphylaxis in clinical studies, and DA-1241, which showed sustained effects without tachyphylaxis in preclinical models, provide valuable insights into structural features that might confer resistance to desensitization wikipedia.orgwikipedia.org. Future research is focused on designing novel analogs that can circumvent this issue, potentially through different binding kinetics or receptor modulation mechanisms wikipedia.orgwikipedia.org.
Structural modifications, such as the incorporation of specific functional groups, have shown promise. For example, the introduction of an N-trifluoromethyl group into a novel series of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives not only enhanced GPR119 agonist activity but also improved other critical drug-like properties guidetopharmacology.org. A notable compound from this series, N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine (Compound 27), demonstrated potent GPR119 agonism, augmented insulin (B600854) secretion, and effectively lowered plasma glucose excursion in diabetic animal models after oral administration guidetopharmacology.org. The detailed structural analysis of GPR119 in complex with various agonists, including this compound, provides a foundational understanding to guide the rational design and refinement of next-generation compounds with enhanced efficacy and activity nih.govidrblab.net. The development of new generation GPR119 agonists, such as AS1669058, with improved potency further underscores the ongoing efforts in this field guidetopharmacology.org.
Potential Therapeutic Applications Beyond Type 2 Diabetes
Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) / Non-Alcoholic Fatty Liver Disease (NAFLD)
Metabolic dysfunction-associated fatty liver disease (MAFLD), previously known as non-alcoholic fatty liver disease (NAFLD), is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver (hepatic steatosis). It is strongly associated with metabolic dysregulation, including obesity, type 2 diabetes mellitus, hypertension, and dyslipidemia. wikipedia.orguni.luprnewswire.comiiab.menih.govcenmed.com MAFLD represents a significant global health concern, with its prevalence steadily increasing. wikipedia.orgguidetopharmacology.orguni.lunih.gov
GPR119 is expressed in the liver, making it a relevant target for addressing hepatic metabolic dysfunctions. wikipedia.orgguidetopharmacology.orguni.lunih.gov Activation of GPR119 by its agonists has been shown to attenuate metabolic dysfunction in MAFLD, which includes improvements in glucose and lipid metabolism and the inhibition of inflammation. wikipedia.orgguidetopharmacology.orguni.lu
Research into GPR119 agonists, such as DA-1241 (another GPR119 agonist), has demonstrated their ability to inhibit hepatic lipid accumulation by stimulating the phosphorylation of adenosine (B11128) monophosphate-activated protein kinase (AMPK). This activation subsequently suppresses lipogenesis, the process of fat synthesis in the liver. Furthermore, DA-1241 has been observed to mitigate hepatic inflammation by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) signaling and preventing the nuclear translocation of the NFκB p65 subunit in hepatocytes. probechem.com It can also suppress lipopolysaccharide-induced NFκB activation in macrophages, highlighting a targeted anti-inflammatory mechanism. probechem.com Studies suggest that GPR119 agonists can reduce hepatic steatosis and inflammation, with potential effects on liver fibrosis. probechem.com
Activation of GPR119 contributes to improved glucose and lipid metabolism within the liver in the context of MAFLD. wikipedia.orgguidetopharmacology.orguni.lu GPR119 agonists have been shown to inhibit hepatic fat accumulation and de novo lipid synthesis. probechem.com For instance, treatment with DA-1241 significantly decreased lipid content in liver cell lines and reduced hepatic triglyceride levels in high-fat diet-fed mice. This also correlated with improvements in glucose tolerance and insulin (B600854) sensitivity.
A notable mechanism involves the modulation of autophagy. DA-1241 has been found to ameliorate fatty liver by upregulating TFEB-mediated autophagy, leading to increased autophagic flux and lysosomal activity, which are crucial for cellular waste removal and lipid degradation. nih.gov
GPR119 activation is implicated in regulating the intestinal microbial system. wikipedia.orgguidetopharmacology.orguni.lu The gut microbiota plays a pivotal role in the pathogenesis and progression of NAFLD/MAFLD, with dysbiosis (an imbalance in microbial composition) being a significant contributing factor. iiab.mecenmed.com Studies have identified changes in the gut microbiota composition in NAFLD patients, including reduced diversity and altered abundances of certain bacterial species, such as increased Escherichia, Prevotella, and Streptococcus, and decreased Coprococcus, Faecalibacterium, and Ruminococcus. iiab.mecenmed.com Dysfunction of the gut microbiota can lead to increased inflammation in the liver. iiab.me While GPR119 agonists are known to influence the intestinal microbial system, specific detailed research findings on APD597's direct impact on microbiota composition or function are not extensively documented in the provided search results. However, the general action of GPR119 agonists in regulating the gut-incretin axis suggests a potential indirect influence on the gut microbiota environment, which could contribute to their therapeutic effects in MAFLD.
Obesity and Appetite Regulation
Obesity is a widespread health issue strongly linked to various metabolic disorders. The regulation of appetite and food intake is a complex process involving numerous physiological signals, including gut hormones.
Activation of GPR119, through the subsequent release of incretins like GLP-1 and GLP-2, can contribute to the reduction of dietary intake and an increase in satiety. wikipedia.orgguidetopharmacology.orguni.lu GLP-1 is particularly noted for its role in reducing dietary intake and enhancing the sensation of fullness. wikipedia.orguni.lu While GLP-2 also contributes to reduced dietary intake, its effect is generally less pronounced than that of GLP-1. wikipedia.orgguidetopharmacology.org
GLP-1, released upon GPR119 activation, plays a significant role in regulating the gastrointestinal tract, including influencing gastrointestinal motility and prolonging the time of gastric emptying. wikipedia.orguni.lu The fatty acid amide-induced activation of GPR119 on intestinal L cells may specifically inhibit gastric emptying and intestinal peristalsis. wikipedia.orgguidetopharmacology.org
Delayed gastric emptying, often referred to as gastroparesis, is a common complication in individuals with diabetes and can contribute to symptoms such as early satiety, nausea, and vomiting. This compound (JNJ-38431055) itself has been noted in research for its effects, primarily due to delaying gastric emptying. invivochem.cn This modulation of gastric emptying by GPR119 agonists could be a mechanism through which they influence appetite and satiety.
Research Methodologies and Approaches
In Vitro Cell-Based Assays
In vitro cell-based assays are crucial for understanding the direct cellular effects of APD597, including its potency in activating GPR119 and its impact on hormone secretion.
cAMP accumulation assays are a primary method for assessing the agonistic activity of this compound on GPR119, as GPR119 activation is known to increase intracellular cAMP levels nih.govnih.govresearchgate.net.
Methodology: These assays typically employ cell lines that stably express human or rat GPR119, such as Chinese hamster ovarian (CHO-K1) cells or HEK293 cells transfected with GPR119 nih.govresearchgate.netnih.gov. The cells are incubated with varying concentrations of this compound. A common technique utilized is the homologous time-resolved fluorescence (HTRF) assay. In this method, specific reagents like cAMP Eu Cryptate and cAMP d2 antibody are added, and the resulting data is measured using a luminometer, such as a PerkinElmer system nih.govresearchgate.net. Dose-response curves are then analyzed to determine the compound's half-maximal effective concentration (EC50) and efficacy.
Detailed Research Findings: this compound has demonstrated potent agonistic activity towards GPR119 in cAMP accumulation assays. Its EC50 values have been determined to be 46 nM for the human GPR119 receptor and 421 nM for the rat GPR119 receptor in HTRF assays caymanchem.comncats.io. Research has also highlighted the critical role of specific amino acid residues within the GPR119 receptor in its interaction with this compound. Mutations, such as those involving R262, E261, V85, F241, F157, and W265, have been shown to significantly decrease or completely abolish the cAMP accumulation induced by this compound, underscoring their importance in receptor activation nih.govresearchgate.netresearchgate.net. Furthermore, the methyl group within the chemical structure of this compound has been identified as crucial for its GPR119 activation potency; its removal can lead to a substantial 20 to 100-fold reduction in activity nih.gov.
Table 1: this compound EC50 Values in cAMP Accumulation Assays
| Receptor Species | EC50 (nM) | Assay Type | Reference |
| Human GPR119 | 46 | HTRF | caymanchem.comncats.io |
| Rat GPR119 | 421 | HTRF | caymanchem.com |
These assays evaluate this compound's ability to stimulate the release of key hormones involved in glucose regulation.
Methodology: For insulin (B600854) secretion, studies often utilize isolated mouse pancreatic β-cells, isolated human islets, or pancreatic β-cell lines such as HIT-T15 hamster insulinoma cells caymanchem.comnih.govnih.govmedchemexpress.com. Cells are typically pre-incubated in a low-glucose environment before being stimulated with this compound in the presence of high glucose concentrations to assess glucose-dependent insulin secretion caymanchem.comnih.gov. GLP-1 secretion is commonly investigated using murine L-cell lines like GLUTag cells, which are known to secrete incretins caymanchem.comnih.govnih.gov.
Detailed Research Findings: this compound has been shown to increase insulin secretion in a glucose-dependent manner in isolated mouse pancreatic β-cells and isolated human islets when stimulated by high, but not low, concentrations of glucose caymanchem.combioscience.co.uk. In in vivo studies, this compound administered at 20 mg/kg was observed to increase glucose-induced GLP-1 levels in mice caymanchem.combioscience.co.uk. In human studies, single-dose oral administration of this compound (also referred to as JNJ-38431055) increased postmeal plasma concentrations of GLP-1, GIP, and peptide YY (PYY) ncats.ionih.gov. While these studies did not show a significant decrease in glucose excursion or a significant increase in insulin secretion in a single-dose setting, a graded glucose infusion study revealed that this compound induced a higher insulin secretion rate at elevated plasma glucose levels compared to placebo ncats.ionih.gov.
Table 2: this compound Effects on Hormone Secretion
| Hormone | Cell/Tissue Type | Condition | Effect of this compound | Reference |
| Insulin | Isolated mouse pancreatic β-cells | High glucose | Increased secretion | caymanchem.combioscience.co.uk |
| Insulin | Isolated human islets | High glucose | Increased secretion | caymanchem.combioscience.co.uk |
| GLP-1 | Mice (in vivo) | Glucose-induced | Increased levels | caymanchem.combioscience.co.uk |
| GLP-1, GIP, PYY | Human (in vivo) | Postmeal | Increased plasma concentrations | ncats.ionih.gov |
| Insulin Secretion Rate | Human (in vivo) | Elevated plasma glucose (graded infusion) | Higher rate | ncats.ionih.gov |
Calcium signaling plays a crucial role in the release of incretin (B1656795) hormones like GLP-1, which occurs via Ca2+-dependent exocytosis researchgate.net. The activation of GPR119 is known to lead to an increase in intracellular cAMP levels, which can indirectly influence calcium dynamics. While the general mechanism of GPR119 activation and subsequent incretin release implies a role for calcium, specific detailed findings from calcium influx assays directly using this compound were not explicitly provided in the reviewed literature. However, other GPR119 agonists have been shown to cause calcium influx in relevant cell lines, such as GLUTag cells researchgate.netguidetopharmacology.org.
In Vivo Animal Models
In vivo animal models are essential for evaluating the systemic effects of this compound on glucose metabolism and hormone regulation within a living organism.
The Oral Glucose Tolerance Test (OGTT) is a standard method used to assess an animal's ability to metabolize glucose after an oral glucose load, providing insights into a compound's impact on blood glucose levels.
Methodology: In OGTT studies, animals, including mice (e.g., C57BL/6 mice) and Zucker diabetic rats, are orally administered this compound at various doses. Following a specified period, a glucose challenge is given orally, and blood glucose levels are monitored at predetermined time points over several hours caymanchem.comd-nb.infobioscience.co.uk. This allows for the assessment of glucose excursion and the compound's ability to lower post-challenge hyperglycemia.
Table 3: this compound Effects in Oral Glucose Tolerance Tests (OGTT)
| Animal Model | Dose (mg/kg) | Effect on Blood Glucose | Reference |
| Mice | 1, 10 | Decreased levels | caymanchem.combioscience.co.uk |
| Zucker diabetic rats | 3 | Decreased levels | caymanchem.combioscience.co.uk |
| Diabetic experimental rats | 3-30 | Improved glucose excursion | d-nb.infonih.gov |
| T2DM patients | Not specified (oral administration) | Decreased incremental plasma glucose excursion | d-nb.infonih.gov |
Hyperglycemic clamp studies are a precise method for quantifying beta-cell sensitivity to glucose and assessing insulin secretion under controlled hyperglycemic conditions.
Methodology: The hyperglycemic clamp technique involves acutely raising the plasma glucose concentration to a predetermined target level (e.g., 125 mg/dL above basal levels) and maintaining this plateau through a variable intravenous glucose infusion nih.govnih.gov. The rate of glucose infusion required to maintain stable hyperglycemia serves as an index of glucose metabolism. Throughout the study, the plasma insulin response is carefully monitored, providing insights into glucose-stimulated insulin secretion nih.gov.
Detailed Research Findings: While direct comprehensive hyperglycemic clamp study data specifically for this compound in animal models were not extensively detailed in the provided literature, its effects on insulin secretion under elevated glucose levels have been observed in human studies. In a graded glucose infusion study, which shares principles with a hyperglycemic clamp, JNJ-38431055 (this compound) was found to induce a higher insulin secretion rate (ISR) compared to placebo when plasma glucose levels were elevated ncats.ionih.gov. This finding supports this compound's ability to enhance insulin secretion in a glucose-dependent manner, a key characteristic evaluated by hyperglycemic clamp methodologies. Other GPR119 agonists have shown similar effects, stimulating insulin release when blood glucose levels are raised in hyperglycemic clamp models rsc.orgresearchgate.net.
Studies in Diabetic and Obese Rodent Models
Preclinical investigations into GPR119 agonists, including this compound, have demonstrated beneficial effects in various ex vivo and in vivo models relevant to type 2 diabetes. Rodent models of type 2 diabetes and obesity, such as diet-induced obese mice/rats, Zucker diabetic fatty (ZDF) rats, and db/db mice, are commonly utilized due to their exhibition of key pathogenic features like insulin resistance and pancreatic beta-cell dysfunction, mimicking human metabolic syndrome.
Studies have indicated that GPR119 stimulation in these models leads to the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are vital for insulin regulation and glucose homeostasis nih.gov. Specifically, this compound has been shown to significantly improve glucose excursion in diabetic experimental rats. Other GPR119 agonists have also demonstrated positive glucose-lowering effects in high-fat diet-fed rats and diabetic ZDF rats following an oral glucose tolerance test (oGTT). Chronic administration of GPR119 agonists in db/db mice has led to improved glucose tolerance, increased plasma insulin levels, and decreased blood glucose levels. This compound itself exhibits good solubility, a characteristic that differentiates it from its structural analogue, APD668.
Assessment of Incretin and Insulin Levels
This compound's mechanism of action involves the activation of GPR119, a receptor predominantly expressed in pancreatic beta cells and enteroendocrine cells of the gastrointestinal tract nih.gov. Activation of GPR119 is designed to stimulate insulin release from beta cells in a glucose-dependent manner and promote the secretion of incretins like GLP-1 and GIP from intestinal cells nih.gov. This dual effect contributes to improved glucose homeostasis in individuals with type 2 diabetes.
In clinical and preclinical assessments, this compound has demonstrated its ability to modulate incretin and insulin levels. Oral administration of this compound has been observed to increase the secretion of incretin and insulin, alongside a reduction in incremental plasma glucose excursion during an oral glucose tolerance test in patients with type 2 diabetes. A Phase 1 clinical program provided evidence of this compound's capacity to stimulate incretins (GLP-1, GIP, and PYY) and reduce post-meal glucose increases in both overweight/obese non-diabetic volunteers and subjects with type 2 diabetes nih.gov. The reduction in post-meal glucose increases was notably more pronounced when this compound was co-administered with sitagliptin (B1680988), a dipeptidyl peptidase-4 (DPP-4) inhibitor, compared to sitagliptin alone nih.gov.
In in vivo studies using ICR mice, a single administration of this compound at 20 mg/kg led to significant increases in glucose-induced total GLP-1 and GIP levels. Furthermore, ex vivo studies on isolated primary islets from both human donors and ICR mice indicated that this compound (at 10 µM) enhanced insulin secretion in the presence of high glucose concentrations (16.7 mM), while showing no effect at low glucose levels (2 mM).
Table 1: Impact of this compound on Incretin Levels in ICR Mice
| Incretin | This compound (20 mg/kg) Effect on Glucose-Induced Levels | Source |
| GLP-1 | +90.2% increase | |
| GIP | +169.9% increase |
Table 2: this compound Effect on Insulin Secretion in Isolated Islets
| Cell Type / Source | Glucose Concentration | This compound Effect on Insulin Secretion | Source |
| Human / ICR Mice Primary Islets | 16.7 mM | Enhanced | |
| Human / ICR Mice Primary Islets | 2 mM | No effect |
Structural Biology Techniques
Understanding the precise molecular interactions of this compound with its target, GPR119, is crucial for rational drug design. Structural biology techniques have provided detailed insights into these interactions.
Cryo-electron microscopy (Cryo-EM) has been employed for the structural analysis of the this compound-GPR119-Gs complex nih.gov. This technique allows for the visualization of the receptor-agonist-G protein complex at a high resolution, revealing the conformational changes that occur in GPR119 upon activation by this compound nih.gov. By integrating the structural data obtained from Cryo-EM with information on the structure-activity relationship (SAR) of this compound, researchers can identify how specific chemical substituents within the compound influence its ability to activate the receptor nih.gov. Comparative analyses of different GPR119 agonists in complex with the receptor have highlighted both shared and unique aspects of their binding mechanisms, providing a foundation for the optimization and development of new GPR119-targeting compounds nih.gov. The Cryo-EM studies have successfully generated detailed density maps and cartoon representations of the this compound-GPR119-Gs complex.
Complementing experimental structural studies, molecular docking simulations have been extensively utilized to analyze the interactions between this compound derivatives and other synthetic agonists with GPR119 nih.gov. These computational techniques are instrumental in predicting the binding modes and affinities of ligands to the receptor, thereby contributing to the understanding of the necessary structural framework for effective GPR119 activation nih.gov. Molecular docking can delineate the hydrophobic surface of the agonist binding pocket and pinpoint specific interactions, such as hydrogen bonds, between this compound and key residues within the GPR119 ligand-binding site. The insights gained from these simulations provide a structural and theoretical basis that guides the development of new therapeutic agents for type 2 diabetes mellitus nih.gov.
Clinical Trial Design and Analysis
The transition of this compound from preclinical research to human studies involves rigorous clinical trial design, particularly in Phase 1, to assess its fundamental properties in humans.
Phase 1 clinical trials are the initial human studies designed to gather preliminary data on a compound's pharmacokinetics (PK) and pharmacodynamics (PD). These studies typically involve healthy volunteers, although patient populations may be included depending on the therapeutic area. Ortho-McNeil-Janssen Pharmaceuticals initiated a first-in-human Phase 1 clinical trial for this compound in December 2008. This program encompassed both single ascending dose (SAD) and multiple ascending dose (MAD) study designs in healthy volunteers and subjects with type 2 diabetes nih.gov.
Single Ascending Dose (SAD) Studies: In SAD studies, small groups of subjects receive a single dose of the investigational compound. The dose is progressively increased in subsequent cohorts, with the primary objective being to establish initial pharmacokinetic data. The starting dose for SAD studies is determined based on preclinical and animal study findings. A typical design might involve up to five dose levels, with eight subjects per cohort (six receiving the active drug and two receiving placebo), and data from each cohort are analyzed before escalating to the next dose level.
Multiple Ascending Dose (MAD) Studies: Following SAD studies, MAD studies are conducted to evaluate the pharmacokinetics and pharmacodynamics of repeated doses over a specified period. Participants receive multiple doses, with the dosage increasing in subsequent cohorts, allowing researchers to understand the drug's behavior under steady-state conditions and identify any accumulation. These studies typically explore two to three dose levels, including those at or above the anticipated therapeutic range, to determine the margin for repeat dose administration. For instance, a MAD study might involve daily administration for seven days with close clinical monitoring.
The Phase 1 program for this compound has been completed nih.gov. Findings from this program indicated that this compound exhibited dose-proportional pharmacokinetics nih.gov. The half-life of this compound in healthy volunteers was observed to be six to seven hours when administered in solution and approximately 13 hours in suspension nih.gov.
Table 3: this compound Pharmacokinetic Profile (Phase 1)
| Formulation | Half-Life in Healthy Volunteers | Source |
| Solution | 6-7 hours | nih.gov |
| Suspension | ~13 hours | nih.gov |
Randomized, Double-Blind, Placebo-Controlled Studies
This compound (JNJ-38431055) was evaluated in randomized, double-blind, placebo-controlled clinical studies, including those conducted in subjects with type 2 diabetes. axonmedchem.com These studies were part of a Phase 1 clinical trial program that encompassed single and multi-ascending dose studies in both healthy volunteers and individuals with type 2 diabetes. fiercebiotech.comprnewswire.com A specific double-blind, randomized, and placebo-controlled study involved oral administration of JNJ-38431055 at doses ranging from 2.5 to 800 mg in healthy male volunteers. d-nb.infonih.gov
Key Findings from Randomized, Double-Blind, Placebo-Controlled Studies: The Phase 1 program provided evidence for the stimulation of incretins, including glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic peptide (GIP), and peptide YY (PYY). fiercebiotech.comprnewswire.com Furthermore, these studies demonstrated reductions in post-meal glucose increases following treatment with this compound in both overweight and obese non-diabetic volunteers, as well as in subjects with type 2 diabetes. fiercebiotech.comprnewswire.com The reduction in post-meal glucose increases was generally more pronounced when this compound was administered in combination with sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, compared to sitagliptin alone. fiercebiotech.comprnewswire.comrsc.org Despite these observed effects, the final hypoglycemic outcome in patients with type 2 diabetes was not considered ideal, leading Ortho-McNeil-Janssen Pharmaceuticals to discontinue the advancement of this compound and terminate their collaboration, with the rights to the compound reverting to Arena. fiercebiotech.comprnewswire.comd-nb.infonih.gov
Pharmacokinetic and Pharmacodynamic Evaluations
Comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) evaluations were integral components of the Phase 1 clinical trial program for this compound. biospace.comdiabetesincontrol.comfiercebiotech.comprnewswire.com
Pharmacokinetic Profile: this compound exhibited dose-proportional pharmacokinetics. fiercebiotech.comprnewswire.com The compound demonstrated a half-life of six to seven hours when in solution and approximately 13 hours when administered as a suspension in healthy volunteers. fiercebiotech.comprnewswire.com
Pharmacodynamic Profile: Pharmacodynamic assessments revealed that this compound stimulated incretin hormones, including GLP-1, GIP, and PYY, and contributed to reductions in post-meal glucose increases. fiercebiotech.comprnewswire.com In preclinical studies, administration of this compound at 20 mg/kg was shown to increase glucose-induced levels of GLP-1 in mice. caymanchem.com Specifically, a single administration of 20 mg/kg this compound in ICR mice increased glucose-induced total GLP-1 levels by 90.2%. researchgate.net this compound also led to decreased blood glucose levels in an oral glucose tolerance test (OGTT) in mice at doses of 1 and 10 mg/kg, and in Zucker diabetic rats at a dose of 3 mg/kg. caymanchem.com
In in vitro studies, this compound demonstrated the ability to increase insulin secretion when stimulated by a high concentration of glucose in isolated mouse pancreatic β-cells and isolated human islets, but it had no effect at low glucose concentrations. caymanchem.com For instance, in isolated primary islets from ICR mice, 10 µM this compound enhanced insulin secretion when exposed to 16.7 mM glucose, while showing no effect at 2 mM glucose. researchgate.net The activation of GPR119 by this compound is known to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP) within beta cells, which is crucial for enabling glucose-dependent insulin secretion. d-nb.infobiomolther.org Additionally, GPR119 activation by this compound stimulates GLP-1 secretion from intestinal L cells. d-nb.infobiomolther.org
Systems Biology Approaches
Systems biology represents a holistic scientific discipline that utilizes computational and mathematical modeling to interpret the intricate interactions within complex biological systems. acs.org This approach is valuable for developing predictive, multiscale models of biochemical reactions, which can aid in the identification of potential biomarkers and drug targets. acs.org While direct, detailed systems biology studies solely on this compound were not extensively found, the principles are applied to GPR119 agonists, of which this compound is a prominent example.
A structural analysis using single particle cryo-electron microscopy (cryo-EM) was conducted to analyze the structure of GPR119 with this compound bound, in complex with the downstream G protein trimer. nih.gov This provides molecular insights into the interaction.
Biochemical Pathway Analysis for Glucose-Dependent Insulin Production
GPR119, the target of this compound, is primarily expressed in pancreatic islets and the gastrointestinal tract. d-nb.infobiomolther.orgresearchgate.net Its activation directly stimulates insulin secretion from beta cells and promotes GLP-1 secretion from intestinal L cells, thereby enhancing glucose-stimulated insulin secretion (GSIS). d-nb.infobiomolther.org The mechanism involves the stimulation of cyclic adenosine monophosphate (cAMP) production in beta cells, which is essential for glucose-dependent insulin production. d-nb.infobiomolther.org
The GDIR (GPR119) signaling pathway shares similarities with the GLP-1 receptor pathway, leading to common downstream effects. biospace.comdiabetesincontrol.com The intended outcome of GDIR stimulation is a more efficient promotion of insulin release by beta cells in response to elevated blood glucose levels. diabetesincontrol.com Beyond pancreatic beta cells, GDIR is also expressed in other cell types, such as endocrine cells within the gastrointestinal tract. Preclinical investigations have indicated that GDIR stimulation triggers the release of GLP and GIP, both of which are incretins playing vital roles in insulin regulation and glucose homeostasis. diabetesincontrol.com
Time-Course Simulation of Compound Effects
Time-course simulations are a component of systems biology approaches used to validate the regulation of insulin production within biochemical pathways involving GPR119 agonists. acs.org Although specific time-course simulation data for this compound were not explicitly detailed, molecular dynamics (MD) simulations have been employed to predict the stability of atoms in docked complexes of various screened compounds with GPR119. acs.org This methodology is applicable to understanding the dynamic interactions and effects of compounds like this compound over time within biological systems.
Prediction of Molecular Mechanisms and Kinases
This compound exerts its effects by binding to a specific ligand binding pocket located within the transmembrane helical region of the GPR119 receptor. nih.gov Structural comparisons have revealed that this compound, along with other GPR119 agonists such as MBX-2982 and AR231453, adopts a similar binding mode in the orthosteric site of GPR119, suggesting a conserved mechanism of receptor binding. nih.gov The GPR119 ligand binding pocket is characterized by three distinct regions, and variations in the positioning of specific amino acids induced by different agonists can influence their potency. nih.gov Molecular docking techniques have been utilized to analyze the interaction characteristics of this compound derivatives and other synthetic agonists with GPR119, facilitating the identification of essential structural frameworks for activity. nih.gov
Conclusion and Future Research Directions
Summary of APD597's Contribution to GPR119 Agonist Research
This compound, also known by its synonym JNJ-38431055, is a potent and selective synthetic agonist of GPR119. wikipedia.orgmims.comebi.ac.uk Developed by Arena Pharmaceuticals, this compound progressed to Phase 1 clinical trials, specifically targeting the treatment of type 2 diabetes. ebi.ac.uknih.gov Its selection for preclinical development was based on a favorable balance of agonist potency, intrinsic activity, good solubility, and a reduced potential for drug-drug interactions. ebi.ac.uk
A significant contribution of this compound to GPR119 agonist research lies in its demonstrated ability to stimulate incretin (B1656795) hormones, including glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY). Furthermore, studies revealed that this compound treatment led to reductions in post-meal glucose increases in both non-diabetic volunteers and individuals with type 2 diabetes. Notably, these reductions in post-meal glucose were more pronounced when this compound was administered in combination with sitagliptin (B1680988), a dipeptidyl peptidase-4 (DPP-4) inhibitor, suggesting a synergistic therapeutic potential.
Recent advancements in structural biology have further underscored this compound's importance. Single-particle cryo-electron microscopy (cryo-EM) studies have provided detailed insights into the structure of human GPR119 when bound to this compound and in complex with its downstream G protein trimer. This structural elucidation has been crucial for understanding the activation mechanism of GPR119 and its interaction with the Gs protein. Comparative structural analyses have indicated that this compound, along with other GPR119 agonists like MBX-2982 and AR231453, adopts a similar binding mode within the orthosteric site of GPR119, suggesting a conserved mechanism of receptor engagement. These structural insights provide a fundamental basis for the rational design and optimization of future GPR119-targeted therapeutics.
Unresolved Questions and Areas for Further Investigation
Despite the initial promise shown by this compound and other GPR119 agonists in preclinical models, the translation of these successes to early-stage clinical trials in patients with type 2 diabetes has faced challenges. Several GPR119 agonists, including this compound (JNJ-38431055), have encountered issues such as weak efficacy or a decrease in efficacy upon repeated administration, a phenomenon known as tachyphylaxis, leading to the termination of their development after initial clinical studies. nih.gov This highlights a critical unresolved question regarding the long-term efficacy and potential desensitization mechanisms of GPR119 agonists in human subjects.
Beyond these mechanistic inquiries, broader questions persist regarding the optimal application of GPR119 agonists. The ability of multi-target ligands to simultaneously engage two targets in vivo remains an area for further research, which could influence the design of next-generation GPR119-based therapies. Furthermore, emerging data suggesting a potential detrimental effect of this class of agonists at the muscle level, possibly exacerbating the progression of metabolic diseases like T2DM, necessitates rigorous investigation to ensure patient safety and therapeutic benefit. New clinical trials are crucial to address these unresolved questions and to identify more effective strategies for GPR119 agonist development.
Translational Potential of GPR119 Agonists for Metabolic Diseases
GPR119 agonists continue to be considered a promising frontier for the management of various metabolic disorders, most notably type 2 diabetes and obesity. nih.gov Their therapeutic potential stems from their unique mechanism of action: activating GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells and stimulates the release of incretin hormones from gut enteroendocrine cells. nih.gov
Preclinical studies have demonstrated that orally available, potent, and selective synthetic GPR119 agonists can improve glucose tolerance, reduce food intake, and promote weight loss in various animal models of type 2 diabetes and obesity. In human clinical trials, GPR119 agonists have also shown positive effects on lipid profiles, including an elevation of high-density lipoprotein cholesterol (HDL-C) and a reduction in low-density lipoprotein cholesterol (LDL-C) and triglycerides.
The future translational potential of GPR119 agonists may increasingly reside in their application as part of combination therapies. The observed enhanced reductions in post-meal glucose when this compound was co-administered with a DPP-4 inhibitor like sitagliptin exemplifies this synergistic approach. This suggests that combining GPR119 agonists with other existing T2DM therapeutics could offer a more comprehensive and effective treatment paradigm. By leveraging the body's intrinsic regulatory mechanisms for insulin secretion and appetite control, GPR119 agonists offer a targeted and potentially safer alternative to some existing therapies. Beyond their established roles in glucose regulation and appetite control, there is growing interest in exploring their broader metabolic benefits, including their potential influence on lipid metabolism and their role in metabolic dysfunction-associated fatty liver disease (MAFLD). wikipedia.org The ongoing structural characterization of GPR119 and its interactions with agonists like this compound provides a crucial foundation for the rational design and optimization of next-generation GPR119 agonists with improved efficacy and translational success.
Q & A
Q. What is the molecular mechanism by which APD597 activates GPR119?
this compound binds to the human GPR119 receptor at three critical sites: the activation cavity, outer cavity, and stacking gate. This interaction involves key amino acid residues (e.g., Q65, V85, T86) that stabilize the ligand-receptor complex and induce conformational changes required for G protein coupling. The activation leads to increased intracellular cAMP levels, which promotes glucose-dependent insulin secretion and incretin release (e.g., GLP-1) .
Q. How is the efficacy of this compound quantified in vitro?
this compound’s potency is measured using pEC50 values, reflecting the concentration required to achieve 50% of its maximal cAMP accumulation effect. Wild-type GPR119 exhibits an EC50 of 46 nM, while mutations (e.g., Q65V, V85A) significantly reduce efficacy, confirming the structural basis of its activity .
Q. What experimental models are suitable for studying this compound’s antidiabetic effects?
Primary rodent islets and transfected cell lines (e.g., HEK293 cells expressing hGPR119) are commonly used. In vivo models include diabetic rodents (e.g., db/db mice), where this compound reduces glucose excursion and improves β-cell function .
Advanced Research Questions
Q. How do mutations in GPR119 affect this compound’s pharmacological activity?
Site-directed mutagenesis reveals that residues Q65, V85, and T86 are critical for this compound binding. Mutations (e.g., Q65V) reduce cAMP accumulation by >80% compared to wild-type, confirming their role in stabilizing the ligand-receptor interaction . Structural modeling further shows disrupted hydrogen bonding and hydrophobic interactions in mutants .
Q. Why does this compound exhibit variable insulin secretion efficacy across studies?
Discrepancies arise from differences in experimental models (e.g., human vs. rodent islets) and co-factors like glucose concentration. For example, this compound requires ≥5 mM glucose to potentiate insulin secretion, as its activity is glucose-dependent .
Q. How can researchers resolve contradictions in this compound’s incretin release data?
Methodological variations in measuring GLP-1/GIP levels (e.g., ELISA protocols, sampling timepoints) may explain inconsistencies. Standardized protocols for blood collection and analyte stabilization are recommended. Co-administration with DPP4 inhibitors (e.g., HBK001) can amplify incretin effects .
Q. What strategies optimize this compound’s pharmacokinetic profile for preclinical studies?
this compound’s solubility and metabolic stability are improved by modifying its trisubstituted pyrimidine scaffold. Strategies include introducing polar groups (e.g., sulfonamide) to reduce CYP2C9 inhibition and enhance oral bioavailability .
Q. How does this compound compare to other GPR119 agonists (e.g., AR231453, AS1669058)?
this compound has a higher selectivity for GPR119 over related receptors (e.g., GPR40, GLP1R) but lower potency than AR231453 (EC50 = 4.7 nM). However, this compound’s improved safety profile (e.g., no cardiovascular effects at ≤5 mg/kg in guinea pigs) makes it preferable for long-term studies .
Q. What analytical methods validate this compound’s chemical purity and stability?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) are standard. Stability studies under varying temperatures (-80°C to 25°C) confirm a shelf life of ≥2 years in lyophilized form .
Q. How can this compound’s β-cell protective effects be mechanistically dissected?
RNA-seq or single-cell transcriptomics of this compound-treated islets can identify pathways (e.g., ER stress reduction, prosurvival gene upregulation). Knockout models (e.g., GPR119⁻/⁻ mice) help isolate receptor-specific effects from off-target actions .
Methodological Notes
- Structural Analysis : Cryo-EM or X-ray crystallography (as in ) is essential for mapping this compound-GPR119 interactions.
- Data Interpretation : Normalize cAMP data to vehicle controls and account for inter-assay variability using reference agonists (e.g., 2-oleoylglycerol) .
- Ethical Compliance : this compound is strictly for research; avoid human use and adhere to institutional guidelines for animal studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
